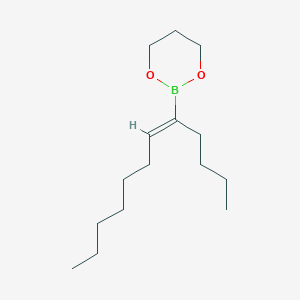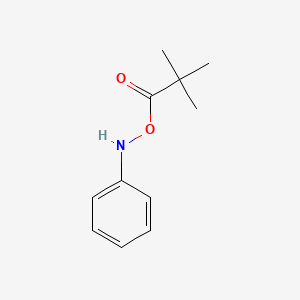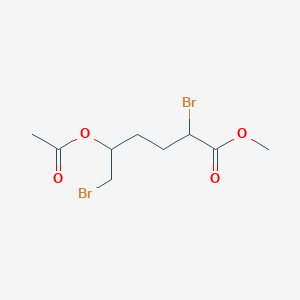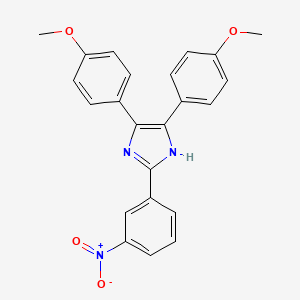![molecular formula C11H13N5 B14302632 3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine CAS No. 113788-89-9](/img/no-structure.png)
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine is a heterocyclic compound that belongs to the class of imidazoquinazolines This compound is characterized by its fused ring structure, which includes an imidazole ring and a quinazoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzylamine with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or quinazoline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.
Major Products Formed
The major products formed from these reactions include oxidized quinazoline derivatives, reduced imidazoquinazolines, and various substituted derivatives depending on the reagents and conditions used.
科学研究应用
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline: A related compound with a similar fused ring structure but differing in the presence of an amino group.
8-Butyl-2-methyl-3,8-dihydro-9H-imidazo[4,5-f]quinazolin-9-one: Another similar compound with a butyl group and a different substitution pattern.
Uniqueness
3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine is unique due to its specific substitution pattern and the presence of both imidazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
| 113788-89-9 | |
分子式 |
C11H13N5 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
3,8-dimethyl-9H-imidazo[4,5-f]quinazolin-2-amine |
InChI |
InChI=1S/C11H13N5/c1-15-5-7-8(13-6-15)3-4-9-10(7)14-11(12)16(9)2/h3-4,6H,5H2,1-2H3,(H2,12,14) |
InChI 键 |
FYEKJDHSDCMUBD-UHFFFAOYSA-N |
规范 SMILES |
CN1CC2=C(C=CC3=C2N=C(N3C)N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![O-ethyl O-[2-(piperidin-1-yl)ethyl] methylphosphonothioate](/img/structure/B14302601.png)




![4-([1,1'-Biphenyl]-4-yl)-1H-2,3-benzoxazin-1-one](/img/structure/B14302650.png)
